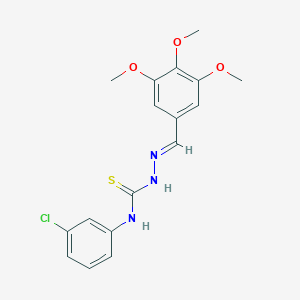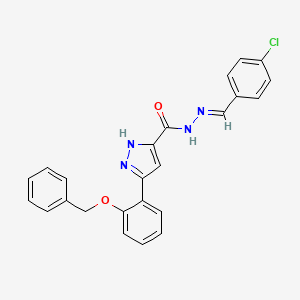![molecular formula C19H15NO6 B15082962 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties
Vorbereitungsmethoden
The synthesis of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyloxycarbonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction conditions are mild, and the product is usually obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel coumarin-based compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a fluorescent probe for bioimaging.
Medicine: Due to its diverse pharmacological activities, it is investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase, monoamine oxidase, and cholinesterase. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. The compound may also regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate can be compared with other similar coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar synthetic routes and biological activities but differs in its specific substituents and resulting properties.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with distinct substituents, leading to different chemical and biological properties.
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate: This compound has additional bromine atoms, which may influence its reactivity and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C19H15NO6 |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
(2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C19H15NO6/c21-17-9-7-14-6-8-15(10-16(14)26-17)25-18(22)11-20-19(23)24-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,23) |
InChI-Schlüssel |
VLZOPJFXLQTBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


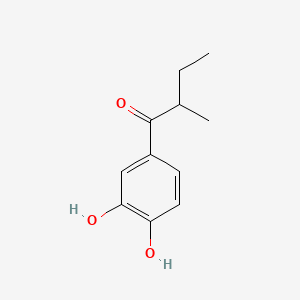

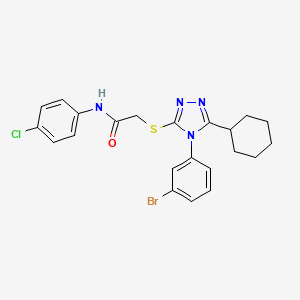
![[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B15082903.png)
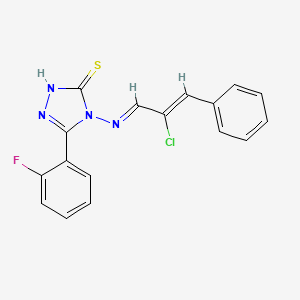
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082924.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B15082936.png)
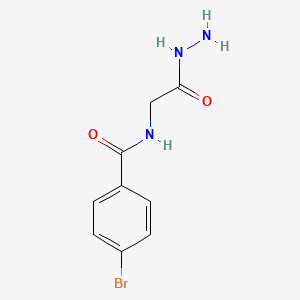
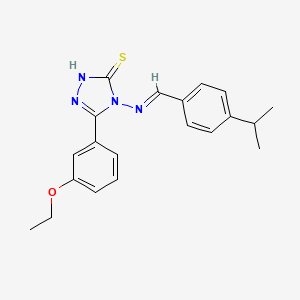
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)
